
2-Butanone, 3-bromo-4-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-bromo-4-(phenylmethoxy)- is an organic compound with the molecular formula C11H13BrO2 It is a derivative of butanone, where the hydrogen atoms at the 3rd and 4th positions are substituted with a bromine atom and a phenylmethoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-bromo-4-(phenylmethoxy)- typically involves the bromination of 2-butanone followed by the introduction of the phenylmethoxy group. One common method is as follows:
Bromination of 2-Butanone: 2-Butanone is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-butanone.
Introduction of Phenylmethoxy Group: The 3-bromo-2-butanone is then reacted with phenylmethanol in the presence of a base such as sodium hydride to form 2-Butanone, 3-bromo-4-(phenylmethoxy)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-bromo-4-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
2-Butanone, 3-bromo-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-bromo-4-(phenylmethoxy)- depends on its specific application. In biochemical studies, it may act by binding to active sites of enzymes, thereby inhibiting their activity. The phenylmethoxy group can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-butanone: Lacks the phenylmethoxy group, making it less complex and potentially less specific in its interactions.
4-Phenyl-2-butanone: Lacks the bromine atom, which may affect its reactivity and chemical properties.
2-Butanone, 3-chloro-4-(phenylmethoxy)-: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
Uniqueness
2-Butanone, 3-bromo-4-(phenylmethoxy)- is unique due to the presence of both the bromine atom and the phenylmethoxy group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and specificity in various chemical and biological contexts.
Properties
CAS No. |
144329-43-1 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-bromo-4-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-9(13)11(12)8-14-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
DTHWHRXWVGXLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(COCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
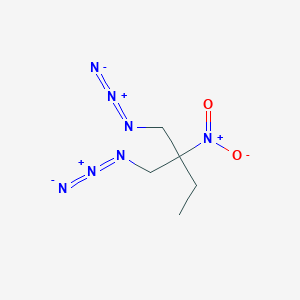
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)

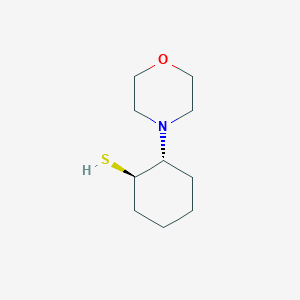
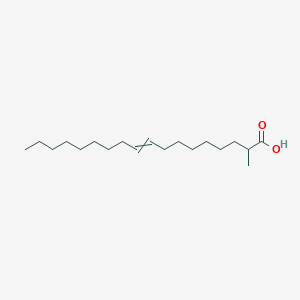
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
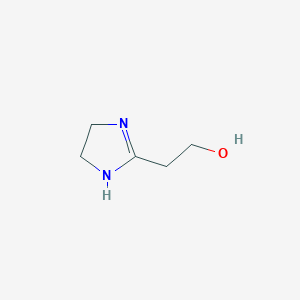
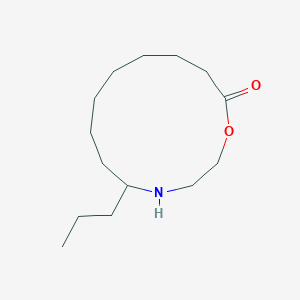
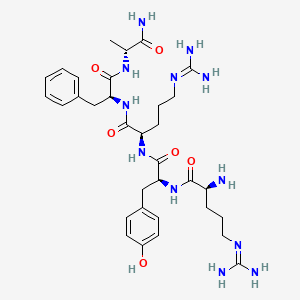
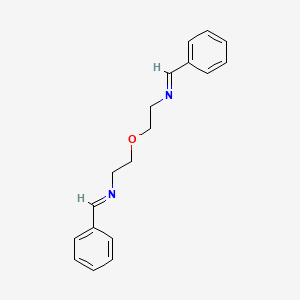
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
